2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Overview
Description
2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BCPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPI is a tetracyclic molecule that consists of two phenyl rings and a pyrroloisoindole core.
Mechanism of Action
The mechanism of action of 2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is still under investigation, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has been found to interact with DNA through intercalation, which results in the disruption of DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the biochemical and physiological processes of cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to exhibit strong fluorescence properties, making it a useful tool for the detection of DNA.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in lab experiments is its high selectivity towards cancer cells, which makes it a promising candidate for anti-cancer therapy. This compound also exhibits strong fluorescence properties, making it a useful tool for the detection of DNA. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. One area of interest is the development of this compound-based anti-cancer therapies, which could potentially provide a more targeted and effective treatment for cancer patients. Another area of research is the use of this compound as a fluorescent probe for the detection of DNA in living cells. Additionally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective methods of producing this compound.
Synthesis Methods
The synthesis of 2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves a multi-step process that includes the condensation of 3-chlorobenzaldehyde with pyrrole, followed by cyclization with phthalic anhydride. The resulting intermediate is then subjected to a series of reactions that lead to the formation of this compound. The final product is obtained through purification using column chromatography.
Scientific Research Applications
2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit promising properties as an anti-cancer agent, as well as a fluorescent probe for the detection of DNA. This compound has also been investigated for its potential use in organic electronics, due to its ability to act as a semiconducting material.
properties
IUPAC Name |
2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Cl2N2O4/c23-11-3-1-5-13(7-11)25-19(27)15-9-17-18(10-16(15)20(25)28)22(30)26(21(17)29)14-6-2-4-12(24)8-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODOFHUORIHCBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288961 | |
Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6626-73-9 | |
Record name | NSC58281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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